3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Inhibitor Studies
- Met Kinase Inhibition : The compound demonstrates potential as a Met kinase inhibitor, with a focus on improved enzyme potency and kinase selectivity. Its efficacy was shown in a Met-dependent GTL-16 human gastric carcinoma xenograft model, leading to its advancement into clinical trials (Schroeder et al., 2009).
Synthesis and Characterization
- Water Mediated Synthesis : A study presented a water-mediated synthesis method for related compounds, highlighting the role of these compounds in molecular docking analyses and their potential in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
- Fluorescence Binding Studies : Research on p-hydroxycinnamic acid derivatives, including similar compounds, focused on their interactions with bovine serum albumin, providing insight into the potential biomedical applications of such compounds (Meng et al., 2012).
Biological Activities
- Anti-Angiogenic and DNA Cleavage Activities : A series of derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Chemical Modification Studies
- Analgesic Properties Enhancement : Studies on chemical modification of the pyridine moiety in similar molecules suggested ways to optimize biological properties, including enhanced analgesic activity (Ukrainets et al., 2015).
Agricultural Applications
- Plant Growth Stimulation : Preliminary biological screening of synthesized derivatives revealed a pronounced effect in stimulating plant growth, suggesting potential agricultural applications (Pivazyan et al., 2019).
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of the compound, is known to be used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have various biological and pharmacological activities .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological and pharmacological activities .
Action Environment
It’s worth noting that the pyrrolidine ring and its derivatives have been synthesized under various conditions, including environmentally friendly conditions .
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-9-17(22-13(2)21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHKOZRUFXDDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.